2-(3,5-dimethylpiperidin-1-yl)-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one
Overview
Description
“2-(3,5-dimethylpiperidin-1-yl)-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one” is a synthetic organic compound that belongs to the class of quinazolinones. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a quinazolinone core with a piperidine and furan substituent, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-(3,5-dimethylpiperidin-1-yl)-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: Starting from anthranilic acid, the quinazolinone core can be synthesized through cyclization reactions.
Introduction of the Piperidine Group: The piperidine group can be introduced via nucleophilic substitution reactions.
Attachment of the Furan Ring: The furan ring can be attached through coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or furan rings.
Reduction: Reduction reactions could target the quinazolinone core or the furan ring.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce partially or fully reduced analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, quinazolinone derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound may exhibit similar activities due to its structural features.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Quinazolinone derivatives have been explored for their anti-inflammatory, analgesic, and antitumor properties.
Industry
Industrially, the compound might be used in the development of pharmaceuticals, agrochemicals, or as intermediates in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action for “2-(3,5-dimethylpiperidin-1-yl)-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one” would depend on its specific biological target. Generally, quinazolinone derivatives can interact with various molecular targets, such as enzymes or receptors, through binding interactions that inhibit or modulate their activity. The piperidine and furan substituents may enhance binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-dimethylpiperidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one: Lacks the furan ring, which may affect its biological activity.
7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one: Lacks the piperidine group, potentially altering its chemical reactivity and biological properties.
2-(3,5-dimethylpiperidin-1-yl)-quinazolin-5(6H)-one: Lacks both the furan ring and the dihydro modification, which may result in different activity profiles.
Uniqueness
The presence of both the piperidine and furan rings in “2-(3,5-dimethylpiperidin-1-yl)-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one” may confer unique chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(3,5-dimethylpiperidin-1-yl)-7-(furan-2-yl)-7,8-dihydro-6H-quinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-12-6-13(2)11-22(10-12)19-20-9-15-16(21-19)7-14(8-17(15)23)18-4-3-5-24-18/h3-5,9,12-14H,6-8,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRATIGPTPGOAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC=C3C(=N2)CC(CC3=O)C4=CC=CO4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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